molecular formula C22H21N3O2S B3008648 4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893990-14-2

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No. B3008648
CAS RN: 893990-14-2
M. Wt: 391.49
InChI Key: IBIAUESLAUGOEE-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer, head and neck cancer, and pancreatic cancer.

Scientific Research Applications

Antitumor and Bioactivity Properties

  • Antitumor Effect : N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a compound closely related to the queried chemical, shows potential as an antitumor agent with excellent bioactivities. This was synthesized from basic raw materials and exhibited a high yield, confirmed by various spectral analyses (H. Bin, 2015).

Antimicrobial Activities

  • Antimicrobial Properties : Compounds with structures similar to the queried chemical, involving the imidazo[2,1-b]thiazole moiety, have been synthesized and shown to possess promising antimicrobial activities. These activities were significant against various bacterial and fungal strains, suggesting the potential use of these compounds in combating microbial infections (S. Shankerrao, Y. Bodke, S. Santoshkumar, 2017).

Anticancer Evaluation

  • Cancer Cell Line Inhibition : A study synthesized and evaluated substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity, sometimes surpassing the reference drug etoposide (B. Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, D. Reddy, 2021).

Anthelmintic and Anti-inflammatory Activities

  • Anthelmintic and Anti-Inflammatory Effects : Imidazo[2,1-b]thiazole derivatives have been shown to display significant anthelmintic and anti-inflammatory activities. These compounds were synthesized and tested, demonstrating better activities, suggesting their potential application in related therapeutic areas (Nitinkumar S. Shetty, I. M. Khazi, C. Ahn, 2010).

Synthesis and Antimicrobial Activity of Derivatives

Future Directions

Thiazoles have been found in many potent biologically active compounds . Therefore, the design and development of novel molecules related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an exciting

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole, a related compound, occurs through an ordered sequence of steps . These steps involve amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond (with Csp H activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Thiazole derivatives, which share a similar structure, are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The synthesis of related compounds has been reported to occur under relatively mild conditions , which could potentially influence the compound’s bioavailability.

Result of Action

Compounds with similar structures have been reported to exhibit growth inhibitory effects on a broad range of human cancer cell lines .

Action Environment

The synthesis of related compounds has been reported to occur under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

properties

IUPAC Name

4-butoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-2-3-13-27-19-10-6-17(7-11-19)21(26)23-18-8-4-16(5-9-18)20-15-25-12-14-28-22(25)24-20/h4-12,14-15H,2-3,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIAUESLAUGOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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